IM-12, chemically known as 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, has been primarily studied for its biological activity. It functions as a glycogen synthase kinase 3β (GSK-3β) inhibitor, thereby influencing the Wnt-β-catenin signaling pathway []. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and embryonic development.
IM-12 acts as a glycogen synthase kinase 3β (GSK-3β) inhibitor []. By inhibiting GSK-3β, IM-12 promotes the accumulation and activation of β-catenin, a key protein in the Wnt signaling pathway []. This activation leads to downstream effects, including increased expression of Wnt target genes []. These effects have been implicated in various cellular processes and potential therapeutic applications.
IM-12 has shown promise in pre-clinical research related to hemorrhagic transformation (HT) following ischemic stroke []. It has been shown to:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9